REACTION_CXSMILES
|
[OH-:1].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([F:13])[C:7]([OH:12])=[C:8]([CH:11]=1)C=O.OO>S([O-])([O-])(=O)=S.[Na+].[Na+]>[Br:3][C:4]1[CH:11]=[C:8]([OH:1])[C:7]([OH:12])=[C:6]([F:13])[CH:5]=1 |f:0.1,4.5.6|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=C(C=O)C1)O)F
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
sodium thiosulfate
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was stirred at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with ethyl acetate (450 mL)
|
Type
|
WASH
|
Details
|
the organic layer was washed sequentially with a 1 N aqueous solution of hydrochloric acid (150 mL) and saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through silica gel
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off from the resultant filtrate under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=C1)O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |